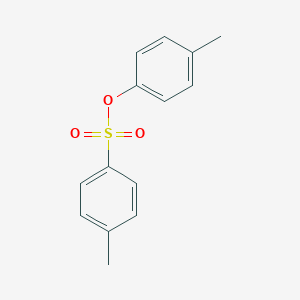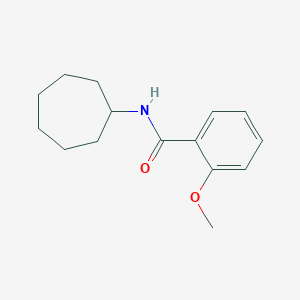
N-cycloheptyl-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-methoxybenzamide (CHM-1) is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CHM-1 belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of N-cycloheptyl-2-methoxybenzamide is not fully understood. However, studies have suggested that N-cycloheptyl-2-methoxybenzamide exerts its pharmacological effects by modulating the activity of various signaling pathways. N-cycloheptyl-2-methoxybenzamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. N-cycloheptyl-2-methoxybenzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Efectos Bioquímicos Y Fisiológicos
N-cycloheptyl-2-methoxybenzamide has been found to have several biochemical and physiological effects. Studies have shown that N-cycloheptyl-2-methoxybenzamide can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the serum and synovial fluid of animal models of arthritis. N-cycloheptyl-2-methoxybenzamide has also been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the pathogenesis of various inflammatory diseases. In addition, N-cycloheptyl-2-methoxybenzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cycloheptyl-2-methoxybenzamide is its potential as a therapeutic agent for various inflammatory and neoplastic diseases. N-cycloheptyl-2-methoxybenzamide has been found to exhibit potent anti-inflammatory and antitumor activities in various in vitro and in vivo models. However, there are some limitations to the use of N-cycloheptyl-2-methoxybenzamide in lab experiments. For example, the solubility of N-cycloheptyl-2-methoxybenzamide in water is relatively low, which can make it difficult to administer in animal models. In addition, the toxicity profile of N-cycloheptyl-2-methoxybenzamide is not fully understood, which can limit its use in preclinical studies.
Direcciones Futuras
There are several future directions for the research on N-cycloheptyl-2-methoxybenzamide. One potential direction is the investigation of the mechanism of action of N-cycloheptyl-2-methoxybenzamide in more detail. This could involve the identification of specific targets of N-cycloheptyl-2-methoxybenzamide and the elucidation of the downstream signaling pathways involved in its pharmacological effects. Another direction is the development of novel formulations of N-cycloheptyl-2-methoxybenzamide that can enhance its solubility and bioavailability. This could involve the use of novel drug delivery systems such as liposomes or nanoparticles. Finally, the potential of N-cycloheptyl-2-methoxybenzamide as a therapeutic agent for various inflammatory and neoplastic diseases should be further explored in clinical trials.
Métodos De Síntesis
N-cycloheptyl-2-methoxybenzamide can be synthesized using different methods. One of the most commonly used methods is the condensation reaction between 2-methoxybenzoic acid and cycloheptylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-cycloheptyl-2-methoxybenzamide with high purity.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. N-cycloheptyl-2-methoxybenzamide has been tested in various in vitro and in vivo models, including animal models of arthritis, cancer, and neuropathic pain. Studies have shown that N-cycloheptyl-2-methoxybenzamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. N-cycloheptyl-2-methoxybenzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
Número CAS |
543718-73-6 |
|---|---|
Nombre del producto |
N-cycloheptyl-2-methoxybenzamide |
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
N-cycloheptyl-2-methoxybenzamide |
InChI |
InChI=1S/C15H21NO2/c1-18-14-11-7-6-10-13(14)15(17)16-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17) |
Clave InChI |
BILMFPJKHCFGGP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2CCCCCC2 |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



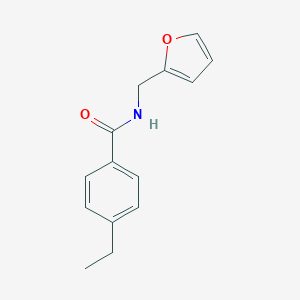
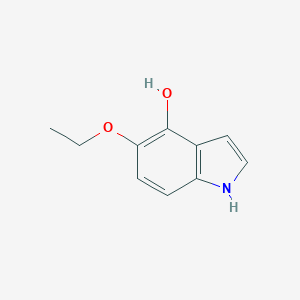
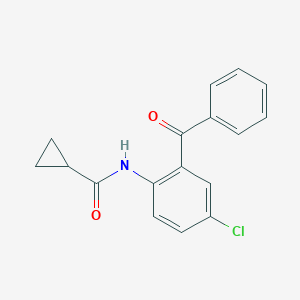
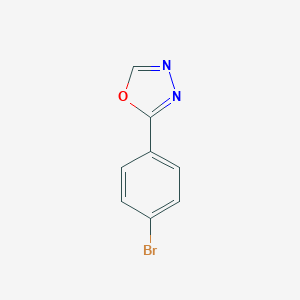
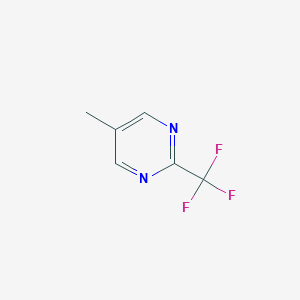
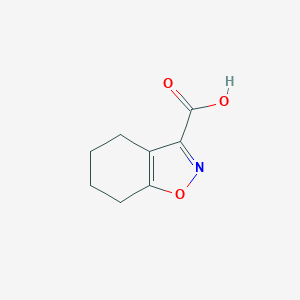
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
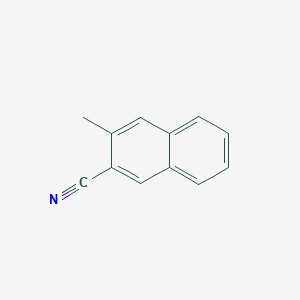
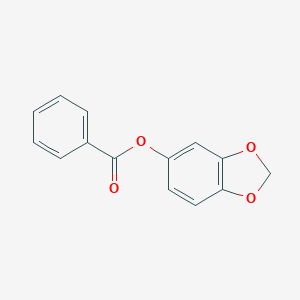
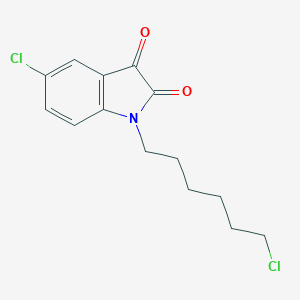
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
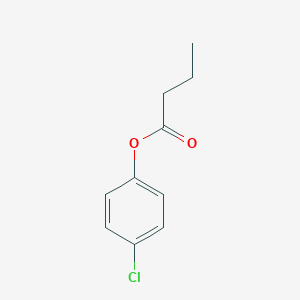
![2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B184430.png)
